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The following table consolidates key quantitative data from preclinical and clinical observations, primarily

from [1] and other sources as noted.

Parameter Species Value / Observation Context /| Conditions
Oral Bioavailability Mouse ~30% Compared IV (40 pg/kg) vs. oral
(80 pg/kg) dosing [1]
Half-life (t1/2) Mouse IV: 0.4 £ 0.1 h; Oral: Suggests flip-flip kinetics
23+x05h (absorption rate-limited elimination)
[1]
Cmax (Peak Blood Human ~7 ng/mL After a single 15 mg oral dose,
Concentration) (Case) reached at 3 hours [2]
Toxic Blood Human 1-2ng/mL Estimated from poisoning cases [3]
Concentration [4]
Fatal Blood Human ~20 ng/mL Estimated from fatal poisoning
Concentration cases [3] [4]
Protein Binding In vitro Reversibly binds to Contributes to long residence time
plasma proteins in the body [2]
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Parameter Species Value / Observation Context /| Conditions

Primary Excretion Mouse Feces (66% of dose) Over 24 hours, indicating biliary
Route elimination [5] [2]

Secondary Excretion Mouse Urine (8% of dose) Over 24 hours [5]

Route

Blood-Brain Barrier Mouse & Confirmed Accumulates and persists in brain
Penetration Human tissue [5] [1] [6]

Lethal Dose (Plant Human 5-15 leaves or ~3g Fatal poisoning [3] [4]

Material) (Adult) dried leaves

ADME Profile and Experimental Insights

Absorption

¢ Routes: Oleandrin is absorbed through the oral mucosa and the gastrointestinal tract after
ingestion [5] [2]. Absorption via inhalation has also been documented in poisoning cases, as the
lipophilic nature of oleandrin allows for pulmonary absorption [6].

¢ Kinetics: Absorption after oral administration in mice is rapid, with a peak plasma concentration
(Tmax) reached at approximately 20 minutes [1].

e Factors Limiting Bioavailability: The relatively low oral bioavailability (~30%) is attributed to its
poor water solubility, potential P-glycoprotein (P-gp)-mediated efflux in the gut, and a significant
first-pass effect in the liver [3] [2] [1].

Distribution

e Tissue Distribution: Oleandrin is widely distributed throughout the body. Animal studies show the
highest concentrations accumulate in the liver, at levels nearly double those found in the heart or
kidneys [1]. It is also distributed to the lungs and brain [7] [6].

e Key Characteristic: Its high lipophilicity enables it to cross the blood-brain barrier and accumulate
in the central nervous system, where it can persist for extended periods [5] [1].
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Metabolism

Oleandrin undergoes phased metabolism, primarily in the liver and intestines [2]. The core metabolic

pathway involves the hydrolysis of the sugar moiety, as illustrated below.

Oleandrin

Hydrolysis
De-glycosylation)

Click to download full resolution via product page

Oleandrin is primarily metabolized to its aglycone, oleandrigenin, which may undergo further conjugation

[31'[2].

e Phase I: The primary metabolic step is hydrolysis, where the L-oleandrose sugar is cleaved off to
form the active aglycone metabolite, oleandrigenin [3] [2] [1].

¢ Phase II: Oleandrigenin and other metabolites are likely subject to conjugation with molecules like
glucuronic acid, increasing their water solubility for excretion [2].

Excretion

¢ Primary Route: Biliary excretion and fecal elimination is the major route, accounting for most of
the administered dose in mice [5] [2]. This also suggests the potential for enterohepatic
recirculation, where conjugated metabolites are deconjugated by gut bacteria and reabsorbed,
prolonging the compound's presence in the body [3] [2].

e Secondary Route: A smaller fraction is excreted renally [5].

e Slow Clearance: Oleandrin is cleared from the body slowly, which contributes to its narrow
therapeutic window and risk of accumulation poisoning [3] [2].
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Detailed Experimental Protocols from Literature

For researchers looking to replicate or build upon existing work, here are methodologies cited in the

literature.

Protocol: LC-MS/MS Analysis of Oleandrin in Biological Samples

This is a common and sensitive method for quantifying oleandrin and its metabolites.

¢ Sample Preparation (Human Blood): Use Solid Phase Supported Liquid-Liquid Extraction
(LLE). Samples are processed using an Agilent Eclipse Plus C18 column or equivalent. Protein
precipitation is an alternative pretreatment method [2].
¢ Instrumentation: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
e Conditions:
o lonization: Electrospray lonization (ESI) in positive ion mode.
o Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in
complex matrices.
e Performance: This method can achieve a Limit of Detection (LOD) as low as 0.5 ng/mL in blood,
with recoveries ranging between 75.2% and 98.0% [2].

Protocol: Murine Pharmacokinetic Study

This in vivo protocol provides key parameters like bioavailability and half-life.

e Animal Model: Mice.
e Dosing:
o Intravenous (IV) dose: 40 pg/kg [1].
o Oral (PO) dose: 80 ug/kg [1].
e Sample Collection: Collect blood plasma at multiple time points post-administration. Tissues (liver,
kidney, heart, brain) can also be harvested for distribution analysis [1].
¢ Analysis: Use radiolabeled [*H]oleandrin or LC-MS/MS to measure compound concentration in
plasma and tissues over time. Calculate PK parameters using non-compartmental methods [1].

Critical Toxicology and Research Limitations
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e Narrow Therapeutic Window: Oleandrin's therapeutic blood concentration is very close to its toxic
concentration (1-2 ng/mL), making dosing challenging [3] [8].

e Cardiotoxicity Mechanism: The primary mechanism of toxicity is the inhibition of cardiac Na+/K+-
ATPase, leading to increased intracellular calcium, which causes arrhythmias, hyperkalemia, and can
be fatal [3] [6].

e Data Gaps: The current ADME profile is inferred largely from animal studies and human poisoning
reports. There is a lack of robust, systematic pharmacokinetic data from controlled clinical trials in
humans [3] [2] [8].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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